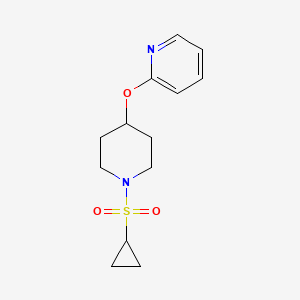
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a cyclopropylsulfonyl group, which contribute to its distinctive chemical properties and reactivity.
作用机制
Target of Action
The primary targets of 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
The compound acts as a dual inhibitor for ALK and ROS1 . It binds to these kinases, inhibiting their activity and preventing them from carrying out their normal function. This results in a decrease in the proliferation of cells that are dependent on these kinases for growth and survival .
Biochemical Pathways
By inhibiting these kinases, the compound disrupts these pathways, leading to a decrease in cell proliferation .
Pharmacokinetics
Like other piperidine derivatives, it is expected to have good bioavailability .
Result of Action
The inhibition of ALK and ROS1 by this compound leads to a decrease in the proliferation of cells that are dependent on these kinases for growth and survival. This can result in the shrinkage of tumors that are driven by these kinases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy and stability. Additionally, factors such as pH and temperature could also impact its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.
Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative under specific reaction conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine or piperidine derivatives.
科学研究应用
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
相似化合物的比较
Similar Compounds
- 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its unique combination of a piperidine ring, a pyridine ring, and a cyclopropylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,12-4-5-12)15-9-6-11(7-10-15)18-13-3-1-2-8-14-13/h1-3,8,11-12H,4-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAOIPYYLVYBKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














